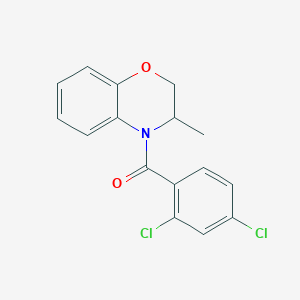

(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including alkylation , oxidation , and cyclization . One possible synthetic route is the alkylation of 2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine at the methylene group . Further optimization and variations in synthetic pathways may exist in the literature.

Molecular Structure Analysis

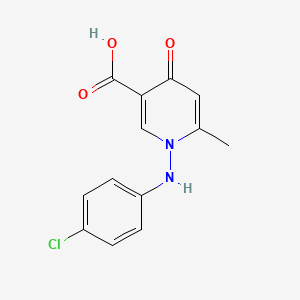

The molecular structure of (2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone comprises the benzoxazine core, chlorinated phenyl, and methyl substituent. The benzoxazine moiety contributes to its aromaticity and potential biological activity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as electrophilic substitution due to the presence of π-electrons in the indole nucleus. Researchers have explored its reactivity in the context of antiviral agents . Further investigations into its reactivity with different nucleophiles and electrophiles are warranted.

Scientific Research Applications

Cannabinoid Receptor Studies

This compound has been studied in the context of cannabinoid receptors. For example, research by Landsman et al. (1997) investigated the effects of various compounds, including (2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone, on guanosine-5'-O-(3-[35S]thio)triphosphate binding to human cannabinoid CB1 receptor-transfected cells. This study provides insights into the interaction of certain compounds with cannabinoid receptors (Landsman et al., 1997).

Synthesis and Reactivity Studies

Various research efforts have focused on the synthesis and reactivity of compounds related to this compound. Pouzet et al. (1998) synthesized (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and examined its reactivity towards sulfur- and oxygen-containing nucleophiles. This study contributes to the broader understanding of the chemical behavior of related compounds (Pouzet et al., 1998).

Neuroprotective Activity

Research into the neuroprotective activity of related benzoxazine compounds was conducted by Largeron et al. (2001). They prepared antioxidant 8-alkylamino-1,4-benzoxazines and evaluated their effectiveness in preventing ATP level reduction caused by hypoxia in astrocytes. These findings may have implications for the development of treatments for brain damage and other neurological conditions (Largeron et al., 2001).

Antimicrobial Activity

There's also research indicating the antimicrobial potential of compounds structurally similar to this compound. For instance, Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in combating microbial infections (Habib et al., 2013).

Biological Activities in Agriculture

Research by Wang et al. (2015) on N-phenylpyrazolyl aryl methanones derivatives, which include compounds related to this compound, showed that some of these compounds exhibit favorable herbicidal and insecticidal activities. This suggests potential applications in agriculture (Wang et al., 2015).

Anticancer Potential

Kesuma et al. (2022) focused on the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, a compound structurally similar to the one , and its evaluation against MCF-7 cancer cells. The study indicates the potential of these compounds in cancer treatment (Kesuma et al., 2022).

properties

IUPAC Name |

(2,4-dichlorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO2/c1-10-9-21-15-5-3-2-4-14(15)19(10)16(20)12-7-6-11(17)8-13(12)18/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXDVXDGMLDNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B3037369.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B3037370.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate](/img/structure/B3037372.png)

![4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037373.png)

![1,3-Dimethyl-5,5-bis[[4-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3037379.png)

![2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B3037383.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol](/img/structure/B3037384.png)

![3-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B3037385.png)

![2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B3037388.png)

![4-Chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037391.png)